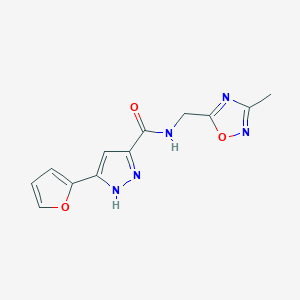

3-(furan-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-(furan-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide involves several steps, starting from basic furan derivatives and incorporating various functional groups through reactions such as Claisen Schmidt condensation, Mannich's reaction, and intramolecular cyclization. For instance, the synthesis of furanyl and pyranyl derivatives of triazeno compounds was achieved by reacting silylated derivatives with chlorinated furans, leading to compounds with potential antileukemic activities . Similarly, a series of compounds were synthesized from 2-acetylfuran, which underwent condensation with aromatic aldehydes, followed by cyclization and Mannich's reaction to yield products with antidepressant and antianxiety activities .

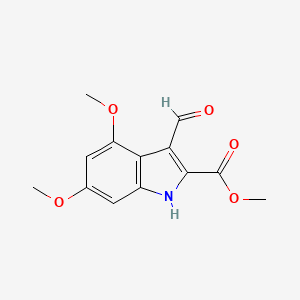

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the presence of specific functional groups within the compounds. For example, the structure of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates was confirmed using 1H NMR spectroscopy, IR spectrometry, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves further transformations, such as recyclization under the action of methanol or nitration reactions. For instance, methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate underwent nitration to produce a nitro derivative, which was then used in a Hofmann rearrangement to yield an amino-nitro-pyrazole compound . These reactions not only modify the chemical structure but also potentially alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their thermal stability and reactivity towards impact and friction, are crucial for their potential applications. Thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) are used to determine the thermal stabilities, which are found to be moderate for most compounds . Additionally, the sensitivity of these compounds to impact and friction is assessed to ensure safety in handling, especially for those intended for use as energetic materials .

Case Studies and Applications

Several of the synthesized compounds have been evaluated for their biological activities, such as antileukemic, antidepressant, antianxiety, antibacterial, and antiviral properties. For example, furanyl and pyranyl derivatives showed antileukemic activity against L-1210 leukemia in vivo . Novel derivatives exhibited significant antidepressant and antianxiety activities in behavioral tests on mice . Furthermore, some compounds demonstrated promising antiviral activity against the H5N1 avian influenza virus , and a series of nitrofurantoin analogues were synthesized and showed antibacterial properties against various Gram-positive and Gram-negative bacteria .

科学的研究の応用

Insensitive Energetic Materials

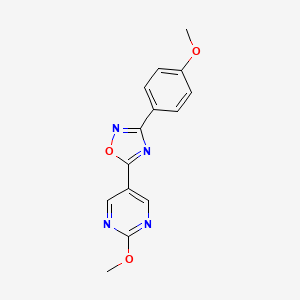

Compounds based on the 1,2,4-oxadiazole ring, similar to the queried chemical structure, have been synthesized for applications as insensitive energetic materials. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT in certain applications. Such compounds include derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, highlighting the potential of oxadiazole-containing compounds in the development of safer energetic materials (Yu et al., 2017).

Heterocyclic Compound Synthesis

The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on furan-2-yl compounds has been explored, presenting a versatile approach to creating a range of heterocyclic compounds. These synthetic routes enable the development of compounds with potential biological activity, demonstrating the utility of furan-2-yl derivatives in medicinal chemistry and drug design (El-Essawy & Rady, 2011).

Anticancer and Antimicrobial Activities

Derivatives containing oxadiazole or furan nuclei have shown a broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This underscores the therapeutic potential of compounds with these heterocyclic rings, leading to the development of new drugs. Specific derivatives of the oxadiazole nucleus, like 1,3,4-oxadiazoles, have been identified as crucial synthons in drug development, indicating the relevance of these structures in pharmacological research (Siwach & Verma, 2020).

特性

IUPAC Name |

5-(furan-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-7-14-11(20-17-7)6-13-12(18)9-5-8(15-16-9)10-3-2-4-19-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHXJJQQHCZNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=NNC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)

![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)

![7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B2501128.png)

![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)